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molecular formula C10H9F2N B1395975 2-(3,4-Difluorophenyl)-2-methylpropanenitrile CAS No. 1035262-16-8

2-(3,4-Difluorophenyl)-2-methylpropanenitrile

Cat. No. B1395975
M. Wt: 181.18 g/mol
InChI Key: VDWLNFKRCLDVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635715B2

Procedure details

2-(3,4-Difluorophenyl)acetonitrile (25.0 g, 163 mmol) and MeI (25.4 mL, 408 mmol) were dissolved in DMF (163 mL) and added dropwise to a suspension of sodium tert-butoxide (39.2 g, 408 mmol) in DMF at 0° C. The resulting reaction mixture was stirred at 0° C. for 1 hour and then allowed to warm to ambient temperature for 1 hour. The reaction mixture was diluted with 400 mL of EtOAc, added to a separatory funnel, partitioned with water, washed 3 times with 200 mL of water, separated, dried over Na2SO4, and concentrated in vacuo to give the title compound (26.45 g) as a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25.4 mL
Type
reactant
Reaction Step One
Name
Quantity
163 mL
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#N)[CH:5]=[CH:6][C:7]=1[F:8].CI.[CH3:14]C(C)([O-])C.[Na+].C[N:21]([CH:23]=O)C>CCOC(C)=O>[F:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:10])([CH3:14])[C:23]#[N:21])[CH:5]=[CH:6][C:7]=1[F:8] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CC#N
Name
Quantity
25.4 mL
Type
reactant
Smiles
CI
Name
Quantity
163 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
39.2 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
added to a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned with water
WASH
Type
WASH
Details
washed 3 times with 200 mL of water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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